4-(Biphenyl-4-yl)-L-phenylalanine chemical structure and properties
4-(Biphenyl-4-yl)-L-phenylalanine chemical structure and properties
The following technical guide provides an in-depth analysis of 4-(Biphenyl-4-yl)-L-phenylalanine, a critical non-canonical amino acid in modern peptidomimetic drug design.
Structural Dynamics, Synthesis, and Application in Peptidomimetics
Executive Summary
4-(Biphenyl-4-yl)-L-phenylalanine (commonly abbreviated as L-Bip , Bip , or 4-Phenyl-Phe ) is a rigid, hydrophobic, non-proteinogenic amino acid. Structurally, it consists of an alanine core with a biphenyl side chain.[1] Its primary utility in drug discovery stems from its ability to penetrate deep hydrophobic pockets in receptor targets (e.g., GLP-1 receptors, HCV NS3 protease) and to restrict conformational flexibility in peptide backbones, thereby enhancing metabolic stability and potency.
This guide details the physicochemical properties, synthetic routes, and experimental protocols for integrating L-Bip into therapeutic candidates.[1]
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Structural Definition
While formally named 4-(Biphenyl-4-yl)-L-phenylalanine in some registries, the compound is most accurately described as L-Biphenylalanine or (S)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid .[1][2]
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Core Scaffold: Alanine
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Side Chain: 4-Phenylbenzyl group (Biphenyl-4-ylmethyl)[1]
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Stereochemistry: L-isomer (S-configuration) is the bioactive standard for peptide synthesis.[1]
Note on Ambiguity: The name "4-(Biphenyl-4-yl)-L-phenylalanine" can theoretically imply a terphenyl system (three rings).[1] However, in standard commercial and pharmaceutical usage (CAS 155760-02-4), it refers to the biphenyl system (two rings). This guide focuses on the biphenyl variant (C15H15NO2).[1]
Physicochemical Data Table[1]
| Property | Value | Notes |
| CAS Number | 155760-02-4 | L-isomer specific |
| Molecular Formula | C₁₅H₁₅NO₂ | |
| Molecular Weight | 241.29 g/mol | |
| Exact Mass | 241.1103 Da | |
| pKa (COOH) | ~2.2 | Predicted |
| pKa (NH₂) | ~9.1 | Predicted |
| LogP | ~2.8 - 3.2 | Highly hydrophobic |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Requires organic co-solvents for biological assays |
| Appearance | White to off-white powder | |
| Melting Point | >250 °C (dec.)[1][2][3][4] | High thermal stability |
Structural Significance in SAR
The biphenyl side chain extends approximately 4.3 Å further than a standard phenylalanine phenyl ring.[1] This extension allows the molecule to:
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Engage Distal Hydrophobic Pockets: Reach binding sites inaccessible to Phe, Tyr, or Trp.[1]
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Induce Pi-Pi Stacking: The extended aromatic system facilitates strong pi-stacking interactions with target residues.[1]
-
Steric Occlusion: The bulkiness protects the peptide backbone from proteolytic enzymes (e.g., chymotrypsin), increasing plasma half-life.[1]
Synthesis & Manufacturing
The industrial standard for synthesizing L-Bip is the Suzuki-Miyaura Cross-Coupling reaction.[1] This route preserves the chiral integrity of the alpha-carbon by starting with a protected 4-iodo-L-phenylalanine derivative.[1][5]
Synthetic Workflow (DOT Diagram)
Caption: Figure 1: Palladium-catalyzed Suzuki-Miyaura synthesis of L-Biphenylalanine ensuring chiral retention.
Detailed Protocol: Solution Phase Synthesis
Objective: Synthesis of Boc-L-Bip-OH from Boc-4-Iodo-L-Phe-OH.
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve Boc-4-Iodo-L-Phe-OH and phenylboronic acid in the solvent mixture under nitrogen atmosphere.
-
Base Addition: Add K₂CO₃ dissolved in minimal water.[1]
-
Catalysis: Add Pd(OAc)₂. (Note: Use of ligand S-Phos can improve yields for sterically hindered substrates).[1]
-
Reaction: Stir vigorously at 50-60°C for 2–4 hours. Monitor by TLC or HPLC.[1]
-
Workup: Filter off catalyst (Celite). Acidify filtrate to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Hexane/EtOAc.[1]
-
Validation:
-
Chiral HPLC: Enantiomeric excess (ee) should be >99%.[1][6][7]
-
1H NMR: Confirm disappearance of iodine-proximal protons and appearance of biphenyl aromatic signals (multiplet, 7.30–7.60 ppm).
Applications in Drug Discovery[2][11]
GLP-1 Receptor Agonists
L-Bip is frequently used to replace Phenylalanine or Tryptophan at position 2 or 3 of GLP-1 analogs.[1] The biphenyl group penetrates the transmembrane domain of the GPCR, anchoring the peptide and increasing receptor residence time.
HCV NS3 Protease Inhibitors
In macrocyclic inhibitors (e.g., analogues of Simeprevir), L-Bip derivatives serve as the P2 substituent. The large hydrophobic surface area provides high affinity for the S2 subsite of the viral protease.[1]
Solid Phase Peptide Synthesis (SPPS) Integration
L-Bip is commercially available as Fmoc-L-Bip-OH .[1] Due to its bulk, coupling requires optimized protocols to prevent deletion sequences.[1]
SPPS Protocol (Fmoc Strategy)
| Step | Reagent/Condition | Duration | Notes |
| Swelling | DMF/DCM | 30 min | Ensure resin solvation.[1] |
| Deprotection | 20% Piperidine in DMF | 2 x 10 min | Standard protocol. |
| Activation | HATU or PyBOP (1:1 eq to AA) + DIEA (2 eq) | Pre-activate 2 min | HBTU is often insufficient for bulky Bip.[1] |
| Coupling | 3-4 eq Fmoc-L-Bip-OH | 60-90 min | Double coupling recommended. |
| Capping | Acetic Anhydride/Pyridine | 10 min | Essential to terminate unreacted chains.[1] |
Experimental Workflow: Peptide Library Generation
The following diagram illustrates the decision matrix for incorporating L-Bip into a peptide library for SAR (Structure-Activity Relationship) studies.
Caption: Figure 2: SPPS decision tree for optimizing coupling efficiency of sterically demanding L-Bip residues.
Handling and Stability
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Storage: Store at +2°C to +8°C. Hygroscopic; keep desiccated.
-
Stability: Stable under acidic (TFA) and basic (Piperidine) conditions used in SPPS.[1]
-
Solubility:
References
-
PubChem. (2025).[1] Biphenylalanine | C15H15NO2.[1][2] National Library of Medicine.[1] [Link]
-
Beilstein J. Org.[1] Chem. (2019).[1][9] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. [Link][1]
-
J-GLOBAL. (2025). 4-Phenylphenylalanine Chemical Information. Japan Science and Technology Agency.[1] [Link][10][11][12]
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- 1. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. WO2012065953A1 - Substituted carbamoylcycloalkyl acetic acid derivatives as nep inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
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